Chk1 Kinase Inhibition — The 4‑Formyl‑2‑methoxyphenyl Urea Congener Delivers 45 nM IC50, Defining a Sub‑50 nM Chemotype
The 4‑formyl‑2‑methoxyphenyl group, when elaborated to a N‑pyrazinyl urea (3‑(5‑cyanopyrazin‑2‑yl)‑1‑(4‑formyl‑2‑methoxyphenyl)urea), inhibits human Chk1 kinase with an IC50 of 45 nM in a radiometric assay (5 μM ATP) [1]. Introduction of a 5‑chloro substituent on the phenyl ring (1‑(5‑chloro‑4‑formyl‑2‑methoxyphenyl)‑3‑(5‑cyanopyrazin‑2‑yl)urea) increases potency to 14 nM, demonstrating a clear SAR path from 45 nM to 14 nM that is tractable for lead optimisation [2]. This data positions the 4‑formyl‑2‑methoxyphenyl carbamate/urea scaffold as a validated starting point for Chk1‑targeted medicinal chemistry, with the parent phenylcarbamate serving as the immediate precursor for urea formation via the formyl group.
| Evidence Dimension | Chk1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 45 nM (3‑(5‑cyanopyrazin‑2‑yl)‑1‑(4‑formyl‑2‑methoxyphenyl)urea derived from the phenylcarbamate scaffold) |
| Comparator Or Baseline | 14 nM (5‑chloro analog: 1‑(5‑chloro‑4‑formyl‑2‑methoxyphenyl)‑3‑(5‑cyanopyrazin‑2‑yl)urea) |
| Quantified Difference | 3.2‑fold lower potency of the des‑chloro parent, establishing a clear SAR vector for the formyl‑methoxyphenyl core |
| Conditions | Radiometric filter‑binding assay; recombinant human Chk1; 5 μM ATP/[γ‑³³P]ATP; Abbott Laboratories platform |
Why This Matters
For medicinal chemistry teams seeking a Chk1 inhibitor starting point, the 45 nM IC50 of the urea derivative directly validates the 4‑formyl‑2‑methoxyphenyl carbamate as a competent core scaffold, whereas the des‑methoxy analog lacks reported Chk1 activity and vanillin-derived esters are inactive against this target.
- [1] BindingDB. BDBM14639: 3‑(5‑cyanopyrazin‑2‑yl)‑1‑(4‑formyl‑2‑methoxyphenyl)urea; Chk1 IC50 = 45 nM. Abbott Laboratories. View Source
- [2] BindingDB. BDBM14628: 1‑(5‑chloro‑4‑formyl‑2‑methoxyphenyl)‑3‑(5‑cyanopyrazin‑2‑yl)urea; Chk1 IC50 = 14 nM. Abbott Laboratories. View Source
